3-Bromo-6-chloroimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by the presence of bromine and chlorine atoms within its structure. This compound belongs to the class of imidazo[1,2-b]pyridazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula for 3-Bromo-6-chloroimidazo[1,2-b]pyridazine is , with a molecular weight of approximately 232.47 g/mol .
The synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine can be achieved through various methods, often involving the reaction of appropriate starting materials under controlled conditions. One common approach includes:
The purification process generally involves chromatography techniques to isolate the desired product effectively.
The molecular structure of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine features a fused bicyclic system consisting of an imidazole and a pyridazine ring. The specific arrangement of atoms contributes to its chemical properties and biological activity.
The compound's InChI representation is InChI=1/C6H3BrClN3/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H, which provides a standardized way to describe its structure .
3-Bromo-6-chloroimidazo[1,2-b]pyridazine can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are significant in developing derivatives with enhanced biological activity .
The mechanism of action for 3-Bromo-6-chloroimidazo[1,2-b]pyridazine involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects:
Understanding these mechanisms is crucial for developing therapeutic agents targeting specific diseases.
The physical and chemical properties of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine include:
| Property | Value |
|---|---|
| Molecular Weight | 232.47 g/mol |
| Density | 2.0 ± 0.1 g/cm³ |
| Melting Point | ~156 °C |
| Solubility | Soluble in organic solvents |
| Flash Point | Not available |
The compound is categorized as harmful by inhalation or contact with skin and eyes, necessitating careful handling .
3-Bromo-6-chloroimidazo[1,2-b]pyridazine has several applications in scientific research:
This compound's unique structure and properties make it a valuable asset in ongoing research within medicinal chemistry and related fields.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: